2-Hydroxypyrazine

Tautomerism Computational Chemistry Drug Design

2-Hydroxypyrazine (2(1H)-pyrazinone) is a critical building block for synthesizing sulfamethoxypyrazine (SMPZ) and 2-halopyrazines. Its unique tautomeric equilibrium enables applications in magnetic materials as a bridging ligand. Available in high purity for R&D; choose this specific compound over generic analogs to ensure proper reactivity and coordination geometry.

Molecular Formula C4H4N2O
Molecular Weight 96.09 g/mol
CAS No. 6270-63-9
Cat. No. B042338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypyrazine
CAS6270-63-9
Synonyms2-Oxo-1H-pyrazine;  NSC 36081;  1H-Pyrazin-2-one; 
Molecular FormulaC4H4N2O
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESC1=CN=CC(=O)N1
InChIInChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7)
InChIKeyHUTNOYOBQPAKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxypyrazine (CAS 6270-63-9): Core Properties and Position in Pyrazine Scaffolds


2-Hydroxypyrazine (CAS 6270-63-9), also designated as 2(1H)-pyrazinone, is a nitrogen-containing heterocyclic compound with the molecular formula C₄H₄N₂O and molecular weight 96.09 g/mol. It belongs to the pyrazine class of organic compounds, characterized by a six-member aromatic heterocycle containing two nitrogen atoms at positions 1 and 4 [1]. Its structure features a hydroxyl group at the 2-position, which confers distinct physicochemical properties including a melting point of 185-186 °C, density of 1.28 g/cm³, and computed hydrogen bond donor count of 1 and acceptor count of 2 . This compound serves as a versatile synthetic intermediate for pharmaceuticals such as sulfamethoxypyrazine (SMPZ) and as a building block for 2-halopyrazines and 2-cyanopyrazine derivatives [2].

Why 2-Hydroxypyrazine Cannot Be Trivially Replaced by Other Pyrazine Analogs


Substitution of 2-hydroxypyrazine with seemingly similar pyrazine analogs—such as 2-aminopyrazine, 2-chloropyrazine, or unsubstituted pyrazine—is precluded by fundamentally divergent physicochemical, structural, and biological properties that arise from the hydroxyl group's unique tautomeric equilibria and hydrogen-bonding capacity. Unlike its 2-amino or 2-chloro counterparts, 2-hydroxypyrazine exists in a tautomeric equilibrium with its keto form (2(1H)-pyrazinone), a phenomenon that profoundly influences its solubility, reactivity, and molecular recognition profile [1]. The hydroxyl group also serves as both a hydrogen bond donor and acceptor, a feature absent in unsubstituted pyrazine and altered in other 2-substituted derivatives, thereby dictating specific intermolecular interactions critical in coordination chemistry and drug design [2]. Consequently, generic substitution without empirical validation of the exact properties required for a given application risks compromised synthetic yields, altered coordination geometries, or diminished biological activity.

2-Hydroxypyrazine vs. Analogs: A Quantitative Differential Evidence Guide for Procurement and Selection


Tautomeric Stability Inversion: Gas Phase vs. Solution Behavior Contrasts with Other Heterocyclic Hydroxy Compounds

Density functional theory (DFT) and ab initio calculations reveal that 2-hydroxypyrazine exhibits a tautomeric stability inversion between gas phase and solution that is distinct from the behavior of 2-hydroxypyridine. In the gas phase, the enol form (2-hydroxypyrazine) is more stable than its keto tautomer (2(1H)-pyrazinone) by approximately 3 kcal/mol. In solution, this stability order is reversed, favoring the keto tautomer [1]. This contrasts with 2-hydroxypyridine, where the keto form is generally more stable in both phases.

Tautomerism Computational Chemistry Drug Design

Coordination Polymer Topology and Magnetic Coupling: Direct Comparison with 2-Aminopyrazine

In a direct head-to-head study, the use of 2-hydroxypyrazine (HOpyz) versus 2-aminopyrazine (NH₂pyz) as co-ligands in cobalt(II)-dicyanamide coordination polymers yields fundamentally different structural and magnetic outcomes. The 2-aminopyrazine complex forms a 2D rhombus grid with isolated high-spin Co(II) ions (D = +95.4 cm⁻¹) [1]. In contrast, the 2-hydroxypyrazine complex assembles into a stair-like 2D network where HOpyz bridges Co(II) centers in a bis-monodentate fashion, leading to antiferromagnetic coupling (J = −0.3 cm⁻¹) with a Co-Co separation through the HOpyz ligand of 7.2052(6) Å [1].

Coordination Chemistry Magnetic Materials Crystal Engineering

Cytotoxicity Profile: Inactive Metabolite vs. Cytotoxic Prodrug Pyrazine-2-diazohydroxide

2-Hydroxypyrazine is the final degradation product of the antitumor agent pyrazine-2-diazohydroxide. In vitro cytotoxicity assays against A204 tumor cells demonstrate that while the prodrug exhibits pH-dependent cytotoxicity (IC₅₀ = 61 μg/mL at pH 7.4; 31 μg/mL at pH 6.0 after 1 hr exposure), 2-hydroxypyrazine shows no cytotoxic activity under the same conditions [1]. Metabolic studies in mice confirm that 2-hydroxypyrazine accounts for 45% of urinary radioactivity after administration of radiolabeled pyrazine-2-diazohydroxide [2].

Drug Metabolism Toxicology Antitumor Agents

Synthetic Utility: Jones Condensation Regioselectivity Improvements via Tetraalkylammonium Hydroxide

The Reuben G. Jones synthesis of 2-hydroxypyrazines via double condensation of 1,2-dicarbonyls with α-aminoamides remains the only practical route to this scaffold. Recent studies demonstrate that replacing sodium hydroxide with tetraalkylammonium hydroxide improves regioselectivity and yield when starting from phenylglyoxal [1]. While specific yield improvements are substrate-dependent, the method overcomes the inherent regioselectivity issues that have historically limited the synthesis of diverse 2-hydroxypyrazine derivatives, a limitation not shared by other pyrazine synthetic routes.

Synthetic Methodology Medicinal Chemistry Process Chemistry

Validated Application Scenarios for 2-Hydroxypyrazine Based on Quantitative Evidence


Synthesis of Sulfamethoxypyrazine (SMPZ) and Related Antibacterials

2-Hydroxypyrazine serves as the direct precursor for the antibacterial agent sulfamethoxypyrazine (SMPZ) and its derivatives. Its unique tautomeric equilibrium and hydrogen-bonding profile enable efficient conversion to the sulfa drug scaffold, a transformation not achievable with 2-aminopyrazine or 2-chloropyrazine [1].

Design of Magnetic Coordination Polymers and Molecular Magnets

The bis-monodentate bridging capability of 2-hydroxypyrazine, as evidenced by the Co-Co separation of 7.2052(6) Å and antiferromagnetic coupling (J = −0.3 cm⁻¹) in [Co₃(dca)₆(HOpyz)₅(H₂O)₂]ₙ [2], makes it a privileged ligand for constructing low-dimensional magnetic materials. This behavior is distinct from 2-aminopyrazine, which does not mediate magnetic exchange.

Non-Cytotoxic Control or Carrier in Prodrug Development

Because 2-hydroxypyrazine is the non-cytotoxic terminal metabolite of pyrazine-2-diazohydroxide [3], it is uniquely suited as a negative control in cytotoxicity assays or as a non-toxic moiety for prodrug strategies where an inactive metabolite is desired.

Hydrogen-Bond-Directed Crystal Engineering and Supramolecular Chemistry

With one hydrogen bond donor and two acceptors, 2-hydroxypyrazine presents a distinct donor-acceptor profile compared to unsubstituted pyrazine (0 donors, 2 acceptors) and 2-aminopyrazine (2 donors, 2 acceptors) . This specific H-bonding capacity enables predictable supramolecular synthons for crystal engineering.

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